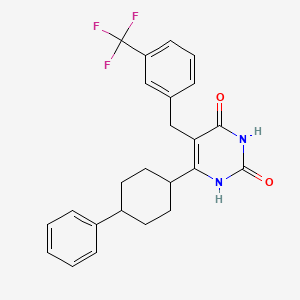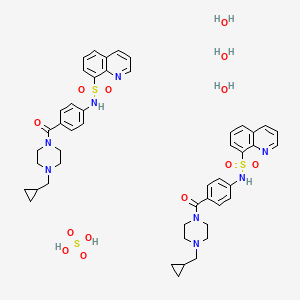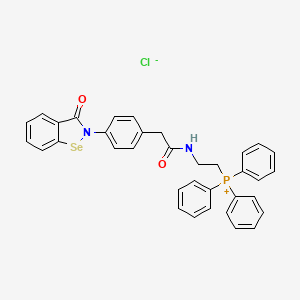
ML-290
Overview
Description
ML290 is a small molecule agonist that selectively targets the relaxin receptor RXFP1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular and fibrotic diseases. ML290 is known for its simple structure, long half-life, and high stability .
Mechanism of Action
Target of Action
ML290 primarily targets the Relaxin Family Peptide Receptor 1 (RXFP1) . RXFP1 is a G-protein coupled receptor associated with various physiological processes, including vasodilation, angiogenesis, anti-inflammatory, and anti-fibrotic effects .
Mode of Action
ML290 acts as a biased allosteric agonist at RXFP1 . This interaction stimulates cAMP accumulation and p38MAPK phosphorylation .
Biochemical Pathways
ML290’s interaction with RXFP1 affects several biochemical pathways. In human cells expressing RXFP1, ML290 stimulates cAMP accumulation and p38MAPK phosphorylation . In human primary vascular endothelial and smooth muscle cells that endogenously express RXFP1, ML290 increases both cAMP and cGMP accumulation .
Pharmacokinetics
The pharmacokinetics of ML290 in mice after multiple injections demonstrated its high stability in vivo, as evidenced by the sustained concentrations of the compound in the liver . This suggests that ML290 has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
ML290 has long-term beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs) . It increases cGMP accumulation, activates MMP-2 expression, and inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation . These actions indicate that ML290 possesses a signaling profile indicative of vasodilator and anti-fibrotic properties .
Action Environment
The action of ML290 can be influenced by environmental factors. For instance, the expression of RXFP1 is increased in fibrotic mouse liver, specifically in activated hepatic stellate cells . Furthermore, the effects of ML290 can vary depending on the cell type. For example, in vascular cells, ML290 is more potent for cGMP accumulation and p-p38MAPK than for cAMP accumulation .
Preparation Methods
The synthesis of ML290 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization or chromatography. Industrial production methods focus on optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
ML290 undergoes various chemical reactions, including:
Oxidation: ML290 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ML290 into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in ML290 are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
ML290 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the relaxin receptor RXFP1 and its signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as cAMP accumulation and p38MAPK phosphorylation.
Medicine: Explored for its therapeutic potential in treating acute heart failure, fibrosis, and other cardiovascular diseases.
Industry: Potential applications in developing new drugs targeting the relaxin receptor
Comparison with Similar Compounds
ML290 is unique compared to other small molecule agonists of the relaxin receptor due to its high stability and long half-life. Similar compounds include:
Serelaxin: A recombinant form of human relaxin 2, used in clinical trials for heart failure.
Compound 8: Another small molecule agonist of RXFP1, but with lower potency compared to ML290. ML290’s distinct signaling profile and therapeutic potential make it a valuable compound for further research and development
Properties
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML290 interact with RXFP1?
A1: Unlike relaxin, the natural ligand of RXFP1, ML290 acts as an allosteric agonist. [, , , ] This means it binds to a site distinct from the relaxin binding site on RXFP1.
Q2: What are the downstream effects of ML290 binding to RXFP1?
A2: ML290 binding triggers RXFP1 activation, leading to increased cAMP production. [, ] This activation initiates a cascade of signaling events similar to those induced by relaxin, including modulation of extracellular matrix remodeling, cytokine signaling, and anti-apoptotic pathways. [, , ]
Q3: Does ML290 activate RXFP1 in all species?
A3: No, ML290 exhibits species selectivity and does not activate rodent RXFP1. It effectively activates human, rhesus macaque, and pig RXFP1, showing a weaker response with guinea pig RXFP1. [, ] Rabbit RXFP1 appears to be non-functional with relaxin peptides but responds to ML290. []
Q4: What is the significance of ML290's allosteric binding mode?
A4: Allosteric agonists like ML290 offer several advantages, including higher selectivity for their target receptor and the potential for biased agonism, where specific downstream signaling pathways are preferentially activated. []
Q5: What is the molecular formula and weight of ML290?
A5: The molecular formula of ML290 is C24H21F3N2O5S, and its molecular weight is 506.53 g/mol. [, , ]
Q6: Is there spectroscopic data available for ML290?
A6: Yes, research articles provide 1H NMR, 13C NMR, and 19F NMR spectral data for ML290, confirming its structure and purity. [, , ] Additionally, X-ray crystallographic data defines the three-dimensional conformation of ML290. [, ]
Q7: How do structural modifications of ML290 affect its activity?
A7: Studies exploring the SAR of ML290 and its analogs revealed that modifications within specific regions of the molecule impact its potency and selectivity towards RXFP1. [, ] For example, the hydrophobic region within the seventh transmembrane domain (TM7) of RXFP1, containing residues W664, F668, and L670, is crucial for ML290 binding. [] Additionally, the G659/T660 motif in ECL3 contributes to the species selectivity observed with these agonists. []
Q8: What is the stability profile of ML290?
A8: ML290 demonstrates good in vivo stability, as evidenced by sustained concentrations observed in the liver following multiple injections in mice. []
Q9: Have any formulation strategies been explored to enhance ML290's properties?
A9: While specific formulation strategies for ML290 are not extensively detailed in the provided research, researchers recognize the importance of optimizing formulation to improve stability, solubility, and bioavailability for therapeutic applications. []
Q10: What is known about the pharmacokinetics of ML290?
A10: ML290 exhibits favorable ADME properties, including good absorption, distribution, metabolism, and excretion profiles. [, , ] These properties make it a promising candidate for further development as a therapeutic agent.
Q11: What are the pharmacodynamic effects of ML290?
A11: ML290 administration in humanized RXFP1 mice leads to a decrease in blood osmolality and an increase in heart rate, similar to the effects observed with relaxin. [] This confirms ML290's ability to activate RXFP1 and induce relevant physiological responses in vivo.
Q12: Has ML290 demonstrated efficacy in preclinical models?
A12: Yes, ML290 shows promising results in various preclinical models of human diseases. [, , , , ]
Q13: What in vitro assays have been used to evaluate ML290's activity?
A13: Researchers employed various in vitro assays to characterize ML290, including:
Q14: What is the safety profile of ML290?
A14: While long-term toxicological data for ML290 is limited in the provided research, initial findings indicate it has low cytotoxicity in in vitro assays. []
Q15: What tools and resources have been crucial for ML290 research?
A15: Several key resources have been instrumental in ML290 research:
Q16: What is the historical significance of ML290's discovery?
A16: ML290 represents a significant milestone as the first reported small-molecule agonist series for RXFP1. [, ] Its discovery paves the way for developing novel therapeutics targeting RXFP1 for various diseases where relaxin has shown promise but is limited by its peptide nature.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
